4-(2-Bromoacetyl)-3-methoxybenzonitrile
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Overview
Description
4-(2-Bromoacetyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzonitrile, featuring a bromoacetyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)-3-methoxybenzonitrile typically involves the bromination of 3-methoxybenzonitrile followed by acetylation. One common method involves the reaction of 3-methoxybenzonitrile with N-bromosuccinimide (NBS) in the presence of a catalyst such as Amberlyst-15 ion exchange resin . The reaction is carried out in a solvent like ethyl acetate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
Scientific Research Applications
4-(2-Bromoacetyl)-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Lacks the methoxy group, making it less versatile in certain reactions.
3-(Bromoacetyl)coumarins: These compounds have a coumarin ring instead of a benzonitrile structure, leading to different chemical properties and applications.
Uniqueness
4-(2-Bromoacetyl)-3-methoxybenzonitrile is unique due to the presence of both the bromoacetyl and methoxy groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
102361-96-6 |
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Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-(2-bromoacetyl)-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-4-7(6-12)2-3-8(10)9(13)5-11/h2-4H,5H2,1H3 |
InChI Key |
NQQPRYFQEVAWEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C(=O)CBr |
Origin of Product |
United States |
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